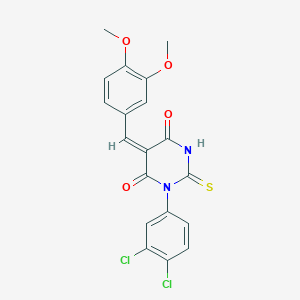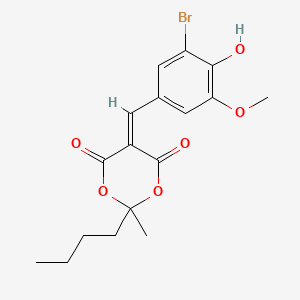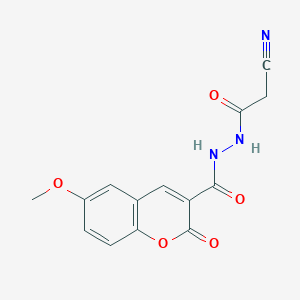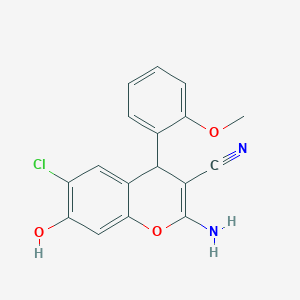![molecular formula C19H16ClN3O4S B4887933 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a combination of phenoxy, thiazole, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-chloro-2-methylphenol with a suitable halogenated compound under basic conditions to form the phenoxy intermediate.
Thiazole ring formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Coupling reaction: The phenoxy intermediate is then coupled with the thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and thiazole groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of corresponding quinones or sulfoxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with various nucleophiles, forming different substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: Known for its herbicidal properties.
4-chloro-2-methylphenol: Used as an intermediate in organic synthesis.
2-methyl-4-chlorophenoxyacetic acid: Another herbicidal compound with similar structural features.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the combination of phenoxy, thiazole, and nitrophenyl groups in a single molecule
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-11-9-14(20)5-8-17(11)27-12(2)18(24)22-19-21-16(10-28-19)13-3-6-15(7-4-13)23(25)26/h3-10,12H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZANJPJWRDALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyclohexyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B4887877.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B4887878.png)


![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)

![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4887937.png)

![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)
![2-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B4887954.png)
